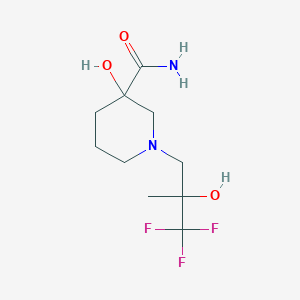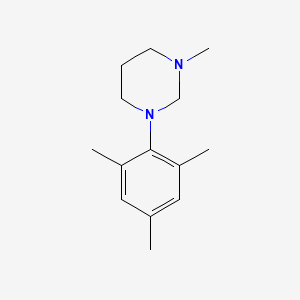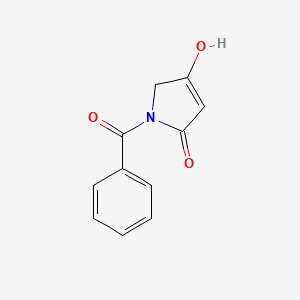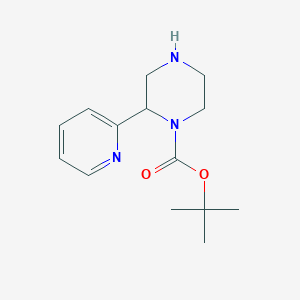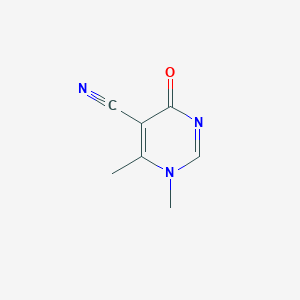
2,4-Bis(4-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-fluorophenyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physical, chemical, and biological characteristics, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-fluorophenyl)pyridine typically involves the use of fluorinated aromatic compounds and pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-fluorophenylboronic acid with 2,4-dibromopyridine in the presence of a palladium catalyst . This reaction is carried out under mild conditions, making it an efficient and widely used method for the synthesis of fluorinated pyridines.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals, agrochemicals, and materials science.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions to replace fluorine atoms.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions to modify the pyridine ring.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Oxidized Derivatives:
Scientific Research Applications
2,4-Bis(4-fluorophenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoropyridine: A simpler fluorinated pyridine with similar chemical properties but fewer fluorine atoms.
4-Fluorophenylpyridine: A related compound with one fluorine atom, used in similar applications.
2,4,6-Trifluoropyridine: A more heavily fluorinated pyridine with distinct chemical properties.
Uniqueness
2,4-Bis(4-fluorophenyl)pyridine is unique due to the presence of two 4-fluorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C17H11F2N |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2,4-bis(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-5-1-12(2-6-15)14-9-10-20-17(11-14)13-3-7-16(19)8-4-13/h1-11H |
InChI Key |
LXCVIRGSYHQAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
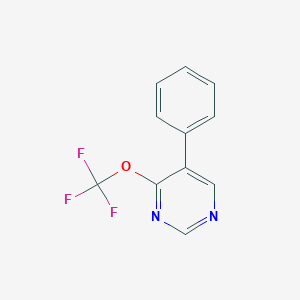
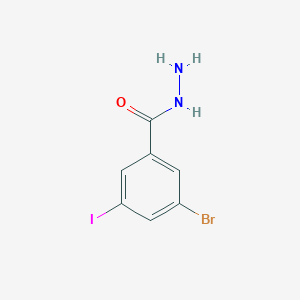
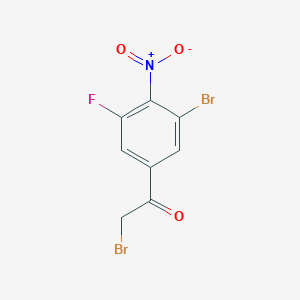
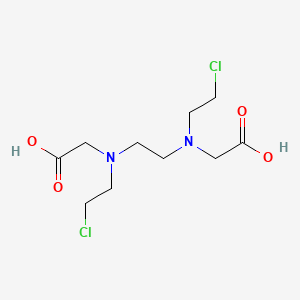
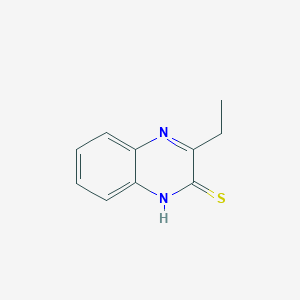
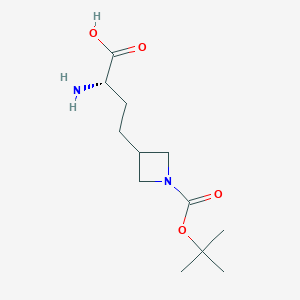
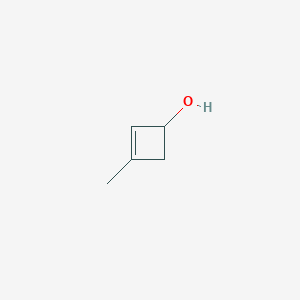
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
